2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is a chemical compound classified under the category of heterocyclic compounds, specifically pyridine derivatives. Its IUPAC name reflects its structure, which includes a bromine atom and a methoxytetrahydrofuran group attached to a pyridine ring. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers, including AstaTech and AChemBlock, which offer it in different purities and quantities. The compound's CAS number is 2368946-06-7, indicating its unique identification in chemical databases.
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine is classified as:
The synthesis of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine typically involves several steps:
One effective method for synthesizing such compounds involves using microwave-assisted organic synthesis or classical heating methods in a controlled environment to ensure high yields and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation.
The molecular structure of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine features:
COC1(C2=CC(C)=CC(Br)=N2)CCOC1
This structure indicates the presence of both aromatic and aliphatic characteristics, contributing to its chemical behavior.
The compound can participate in various chemical reactions typical for pyridine derivatives, including:
Reactions involving this compound are often conducted under controlled conditions to optimize yields. For example, using bases or acids can influence the reactivity of the bromine atom or the methoxy group.
The mechanism of action for 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine largely depends on its interactions with biological targets or during chemical transformations:
Research indicates that modifications to the bromine or methoxy groups can significantly alter biological activity, making this compound a candidate for drug development.
Relevant data suggests that these properties make it suitable for various laboratory applications.
2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)pyridine has potential applications in:
Research continues to explore its efficacy as a pharmaceutical agent, particularly in developing new treatments targeting diseases influenced by pyridine derivatives.
The introduction of bromine at the C2 position of the pyridine ring represents a critical early functionalization step. Direct electrophilic bromination of pyridine is notoriously challenging due to the electron-deficient nature of the heteroaromatic ring and the tendency for preferential substitution at the C3 position. Strategic approaches overcome this limitation through substrate pre-activation or carefully optimized reaction systems. Lewis acid catalysis proves particularly effective, with complexes like AlCl₃, ZnCl₂, or SbCl₃ facilitating bromination at elevated temperatures (~100°C). These catalysts likely activate molecular bromine (Br₂) and polarize the pyridine ring, enhancing electrophilic attack at the sterically accessible C2 position [3] [6].
Alternative methodologies employ pyridine N-oxides as activated substrates. The electron-donating N-oxide moiety dramatically enhances nucleophilicity at the C2 and C4 positions, enabling regioselective bromination. Subsequent deoxygenation then yields the 2-bromopyridine core [6]. For complex substrates bearing acid-sensitive functionalities, N-Bromosuccinimide (NBS) offers a milder pathway, particularly effective in polar aprotic solvents like dimethylformamide (DMF). Bromine monofluoride (generated in situ from Br₂ and F₂) serves as a highly reactive electrophilic brominating agent suitable for recalcitrant pyridine derivatives [6].
Table 1: Bromination Strategies for 2-Bromopyridine Synthesis
Method | Conditions | Key Advantages | Limitations |
---|---|---|---|
Lewis Acid Catalysis | Br₂, AlCl₃/ZnCl₂/SbCl₃, ~100°C | Handles simple pyridines | Harsh conditions, potential polybromination |
N-Oxide Activation | Br₂, then deoxygenation | Excellent C2 regioselectivity | Requires deoxygenation step |
N-Bromosuccinimide (NBS) | NBS, DMF, rt - 80°C | Mild, functional group tolerance | Can be expensive on scale |
Bromine Monofluoride | Br₂/F₂ in CCl₃F, -30°C to rt | High reactivity for deactivated rings | Specialized handling required |
The installation of the 3-methoxytetrahydrofuran moiety onto the 2-bromopyridine scaffold primarily exploits nucleophilic substitution pathways. The most common strategy involves reacting a pre-formed 3-methoxy-substituted tetrahydrofuran organometallic species with a suitably functionalized pyridine precursor. Organolithium or Grignard reagents derived from 3-methoxy-3-halotetrahydrofuran (e.g., via halogen-metal exchange or direct magnesium insertion) undergo nucleophilic addition to 2,6-dibromopyridine or 2-bromo-6-iodopyridine. This approach benefits from the superior leaving group ability of iodide versus bromide, allowing selective substitution at C6 [5] [6].
Transition-metal-catalyzed cross-coupling reactions offer enhanced versatility and functional group tolerance. The Negishi coupling between 2-bromo-6-iodopyridine and (3-methoxytetrahydrofuran-3-yl)zinc halide, catalyzed by Pd(PPh₃)₄ or Pd(dppf)Cl₂, achieves high regioselectivity for C6 substitution while preserving the C2 bromide. Stille couplings employing analogous stannane reagents represent viable alternatives, though requiring careful toxic tin waste management . A convergent fragment coupling strategy involves the synthesis of complex intermediates like aldehyde 28 via transketalization and oxidation, followed by enantioselective allylation (e.g., Maruoka conditions) and further functionalization to build the methoxytetrahydrofuran unit adjacent to the pyridine .
The efficiency of both bromination and nucleophilic substitution/coupling steps is profoundly influenced by solvent choice, catalyst selection, and reaction parameters. Brominations employing Lewis acids typically utilize halogenated solvents (dichloromethane, chloroform) or neat conditions to solubilize inorganic catalysts and reagents. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are optimal for NBS bromination and SNAr reactions, facilitating ionization and stabilizing anionic intermediates [6] [7].
Palladium-catalyzed cross-couplings (Negishi, Stille) demand rigorously anhydrous conditions, commonly executed in tetrahydrofuran (THF) or 1,4-dioxane. The addition of specific ligands (Xantphos, SEGPHOS derivatives) can dramatically improve catalyst activity and longevity. Re₂O₇•SiO₂ (5 mol%) emerges as a highly effective catalyst for promoting dehydrative cyclizations and isomerizations relevant to forming or functionalizing the methoxytetrahydrofuran moiety, particularly in non-polar solvents like toluene which favor anhydrous conditions and thermodynamic equilibration . Silver triflate (AgOTf) effectively catalyzes intramolecular hydroalkoxylations under milder conditions, providing an alternative route to tetrahydrofuran rings [7]. Careful temperature control is crucial: lower temperatures (<0°C) favor kinetic products and suppress side reactions in halogen-metal exchanges, while higher temperatures (80-110°C) are often necessary for efficient cross-couplings and Re₂O₇-mediated transformations.
Table 2: Solvent and Catalyst Optimization for Key Steps
Reaction Type | Optimal Solvent | Key Catalysts/Additives | Critical Parameters |
---|---|---|---|
Lewis Acid Bromination | CH₂Cl₂, CHCl₃, neat | AlCl₃, ZnCl₂, SbCl₃ | Temperature (~100°C), exclusion of H₂O |
NBS Bromination | DMF, MeCN | None or radical initiators (AIBN) | Light exclusion, controlled addition |
Organometallic Addition | THF, Et₂O | None (strictly anhydrous) | Low temperature (-78°C to 0°C) |
Negishi Coupling | THF, 1,4-dioxane | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Anhydrous, inert atmosphere (N₂/Ar) |
Re₂O₇ Cyclization | Toluene, CH₂Cl₂ | Re₂O₇•SiO₂ (5-10 mol%) | Reaction time, temperature (rt-60°C) |
AgOTf Cyclization | CH₂Cl₂, MeNO₂ | AgOTf (5-20 mol%) | Mild conditions (0°C - rt) |
The stereogenic tertiary carbon at the 3-position of the tetrahydrofuran ring presents a significant synthetic challenge, demanding strategies for controlling absolute and relative stereochemistry. Chiral pool utilization provides a direct route if enantiomerically pure starting materials like sugar-derived lactones or tetrahydrofuran precursors are accessible. However, flexibility is often limited. Enantioselective synthesis offers broader scope. Chiral catalysts or auxiliaries introduced early in the tetrahydrofuran synthesis can govern the stereochemistry at C3. For instance, enantioselective allylation of aldehydes (e.g., 28 → 30 using Maruoka's catalyst) establishes a chiral center that can be carried through cyclization to control the tetrahydrofuran stereochemistry .
Diastereoselective cyclization is a powerful strategy, particularly when combined with thermodynamic control. Re₂O₇•SiO₂ catalyzes isomerizations and dehydrative cyclizations that often proceed under thermodynamic control, favoring the most stable diastereomer. Tethering strategies, as demonstrated in bis-spiroketal synthesis, can effectively bias cyclization pathways towards a single diastereomer by constraining conformational freedom [4]. For example, macrocyclic precursors like 12 cyclize to 13 as a single stereoisomer due to the phthalate tether directing the stereochemical outcome. Intramolecular oxymercuration of alkenols provides an alternative route to 2,5-disubstituted tetrahydrofurans with high trans-diastereoselectivity, though mercury handling poses practical challenges [4] [7]. Achieving high enantiomeric excess often necessitates chiral ligands in metal-catalyzed cyclizations (e.g., (R)-DTBM-SEGPHOS with Cu(I) for hydroalkoxylation) or enzymatic resolutions [7]. Remarkably, Re₂O₇-mediated cyclization of 25 to 26 achieved a 17:1 diastereomeric ratio, showcasing the potential for high stereocontrol via substrate-directed thermodynamic equilibration .
Table 3: Stereochemical Control Strategies for the 3-Methoxytetrahydrofuran Moiety
Strategy | Key Methodology | Stereochemical Outcome | Example/Support |
---|---|---|---|
Chiral Pool | Use of enantiopure natural product derivatives | Fixed stereochemistry | Limited applicability |
Enantioselective Allylation | Chiral Lewis acid catalysis (e.g., Maruoka) | Establishes initial chiral center | Aldehyde 28 → Allyl adduct 30 |
Thermodynamic Control | Re₂O₇-catalyzed cyclization/isomerization | Favors most stable diastereomer | 25 → 26 (17:1 dr) |
Tether-Directed Cyclization | Macrocyclic precursor with linker | High diastereoselectivity via pre-organization | 12 → 13 |
Diastereoselective Cyclization | Intramolecular oxymercuration or hydroalkoxylation | High trans selectivity | Oxymercuration [4] |
Chiral Catalyst | Cu(I)/(R)-DTBM-SEGPHOS for hydroalkoxylation | Moderate enantioselectivity | Reported for THF synthesis [7] |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8